molecular formula C12H16ClNO2 B2554010 Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride CAS No. 1584713-60-9

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B2554010
CAS No.: 1584713-60-9
M. Wt: 241.72
InChI Key: BICPCQVTZUEREC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound’s IUPAC name is derived from its core tetrahydronaphthalene scaffold, functional groups, and substituents. Key structural descriptors include:

Descriptor Value Source
IUPAC Name Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.72 g/mol
SMILES Notation Cl.COC(=O)C1CCC(N)C2=C1C=CC=C2
Canonical SMILES Cl.COC(=O)C1CCC(N)C2C=CC=CC=21
InChI Identifier InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h2-5,10-11H,6-7,13H2,1H3;1H
InChIKey BICPCQVTZUEREC-UHFFFAOYSA-N

The structure comprises a tetrahydronaphthalene (decahydronaphthalene) ring system with a methyl ester group at position 1 and an amino group at position 4. The hydrochloride counterion neutralizes the amine, enhancing solubility and stability.

CAS Registry Number and EC Number Assignments

The compound is registered under the following identifiers:

Identifier Value Registry
CAS Number 1584713-60-9
EC Number 819-237-3

The CAS number is standardized globally, while the EC number facilitates regulatory compliance within the European Union. These identifiers ensure precise tracking in chemical databases and commercial transactions.

Properties

IUPAC Name

methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h2-5,10-11H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPCQVTZUEREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584713-60-9
Record name methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:

    Nitration: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The resulting amine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and carboxylate ester participate in oxidation processes:

  • Amino Group Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the amino group (-NH₂) to nitro (-NO₂) derivatives .

  • Carboxylate Oxidation : The ester group can undergo oxidation to ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .

Reaction Reagents/Conditions Products
Amine → NitroKMnO₄, H+Nitro-substituted derivatives
Ester → Carboxylic AcidKMnO₄, H+/heat4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Reduction Reactions

The carboxylate ester can be reduced to alcohols or aldehydes:

  • LiAlH₄ Reduction : Converts the ester to a primary alcohol via nucleophilic attack .

  • Selective Reduction : Catalytic hydrogenation (e.g., Pd/C) may reduce unsaturated bonds without affecting the ester group .

Reaction Reagents/Conditions Products
Ester → AlcoholLiAlH₄, THF4-Amino-1,2,3,4-tetrahydronaphthalene-1-methanol
Partial HydrogenationPd/C, H₂Reduced tetrahydronaphthalene derivatives

Substitution Reactions

The amino group undergoes nucleophilic substitution:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in basic/acidic conditions introduces alkyl or acyl groups .

  • Sulfonation : Introduction of sulfonic acid groups for enhanced water solubility .

Reaction Reagents/Conditions Products
AlkylationCH₃I, NaOH, room temperatureN-Methylated amino derivatives
AcylationRCOCl, pyridineN-Acylated amino derivatives

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to yield the carboxylic acid:

  • Acidic Hydrolysis : HCl in aqueous methanol converts the ester to the hydrochloride salt of the acid .

  • Basic Hydrolysis : NaOH aqueous solution yields the sodium salt of the carboxylic acid .

Reaction Reagents/Conditions Products
Ester → Carboxylic AcidHCl, H₂O/CH₃OH4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cross-Coupling and Cyclization

Advanced transformations involve metal-catalyzed reactions:

  • C–C Cross-Coupling : Nickel-catalyzed reactions with aryl halides or organozinc reagents introduce new aromatic substituents .

  • Cyclization : Reactions like the Bischler-Napieralski cyclization form fused ring systems under acidic conditions .

Reaction Reagents/Conditions Products
Aryl Cross-CouplingNiCl₂(PPh₃)₂, DMF, dimethylzincArylated tetrahydronaphthalene derivatives
CyclizationH+ (e.g., H₂SO₄), heatFused bicyclic compounds

Research Findings and Implications

  • Biological Activity : The compound’s amino and car

Scientific Research Applications

Chemistry

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a useful building block for synthesizing more complex molecules.

Biological Studies

The compound is being investigated for its biological activities, particularly its potential antioxidant and anticancer properties.

Antioxidant Activity :
Research indicates that this compound exhibits significant antioxidant activity. For example, studies utilizing the DPPH radical scavenging method have demonstrated that its antioxidant capacity is higher than that of ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison
This compoundHighHigher than ascorbic acid
Ascorbic AcidModerateStandard reference

Anticancer Activity :
The anticancer properties of this compound have been evaluated against various cancer cell lines using the MTT assay. Notable findings include:

Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6 ± 1.5% reductionHigh
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

These results suggest that the compound is particularly effective against glioblastoma cells compared to breast cancer cells.

Pharmaceutical Development

Given its biological activities, this compound is being explored for potential therapeutic applications in treating oxidative stress-related diseases and various types of cancer.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Antioxidant and Anticancer Activities : This study highlighted the compound's ability to scavenge free radicals effectively and induce apoptosis in cancer cells through caspase activation.
  • Comparative Analysis : When compared with similar compounds like 4-(aminomethyl)-N,N-dimethylaniline derivatives, the unique structure of this compound contributes to its distinct biological activities.

Mechanism of Action

The mechanism of action of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications in the Tetrahydronaphthalene Core

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 156390-35-1)
  • Structure: Replaces the amino group with a ketone (oxo) at position 4.
  • Properties: Molecular weight: 204.22 g/mol (vs. 241.72 for the amino-hydrochloride) . Reactivity: The oxo group enables nucleophilic additions (e.g., Grignard reactions), whereas the amino group in the target compound facilitates hydrogen bonding and electrophilic substitutions. Stability: Stored at 2–8°C, suggesting sensitivity to heat or hydrolysis .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Carboxylic acid replaces the methyl ester.
  • Properties :
    • Higher water solubility due to the acidic proton but lower lipid solubility compared to the ester derivative.
    • pH-dependent reactivity (e.g., salt formation with bases) .
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
  • Structure: Carboxamide substitution with an aminoethyl side chain.
  • Sterility and pH profiles (5.8–6.5) suggest compatibility with injectable formulations .

Research Implications

The amino-hydrochloride derivative’s unique balance of solubility and reactivity positions it as a versatile intermediate in medicinal chemistry, particularly for central nervous system (CNS) drug candidates targeting serotonin or dopamine receptors. In contrast, its oxo analog serves as a precursor in heterocyclic synthesis, while carboxamide derivatives are explored for their biocompatibility .

Biological Activity

Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride (CAS Number: 1584713-60-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16ClNO2C_{12}H_{16}ClNO_2 and a molecular weight of 233.72 g/mol. Its structure includes a naphthalene core with an amino group and a carboxylate moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene ring can enhance antitumor potency.

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)5.0
Compound BMCF7 (Breast)8.5
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylateHeLa (Cervical)10.0

This table summarizes the IC50 values of various compounds tested against different cancer cell lines, illustrating the promising activity of methyl 4-amino derivatives.

The proposed mechanism of action for methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves the induction of apoptosis in cancer cells. This is mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins. In vitro studies have shown that this compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Study 1: Cytotoxicity in Breast Cancer Cells

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 8.5 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the induction of apoptosis.

Study 2: Antitumor Efficacy in Vivo

In vivo studies using xenograft models demonstrated that administration of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed at doses as low as 10 mg/kg body weight per day over a period of four weeks.

Q & A

Q. 1.1. What are the recommended synthetic routes for Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthesis Steps :
    • Start with the reduction of 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 156390-35-1) via catalytic hydrogenation or reductive amination to introduce the amino group .
    • Perform a hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol) to stabilize the amine .
  • Purity Optimization :
    • Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) to isolate the compound.
    • Confirm purity (>95%) via LC-MS and elemental analysis.

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming its hydrochloride salt form?

Methodological Answer:

  • Key Techniques :
    • NMR :
  • ¹H NMR (DMSO-d6): Look for amine proton signals at δ 8.5–9.5 ppm (broad, exchangeable) and the methyl ester at δ 3.6–3.8 ppm.
  • ¹³C NMR : Confirm the carbonyl group (C=O) at ~170 ppm .
    2. FT-IR : Identify N–H stretches (3300–3500 cm⁻¹) and C=O stretches (1720–1750 cm⁻¹).
    3. X-ray Crystallography : Use SHELXL for refinement to resolve the 3D structure, particularly the tetrahydronaphthalene ring conformation and salt formation .

Q. 1.3. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

  • Hazard Mitigation :
    • Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H313/H333) .
    • Work in a fume hood to avoid inhalation of fine particles.
    • Store at +5°C in airtight containers to prevent degradation .
  • Emergency Response :
    • For spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

Methodological Answer :

  • Systematic Approach :
    • Data Reconciliation : Compare study designs using inclusion criteria from Table B-1 (e.g., exposure routes, species) .
    • Mechanistic Studies :
  • Conduct in vitro assays (e.g., CYP450 metabolism in hepatocytes) to identify species-specific metabolic pathways.
  • Validate findings with in vivo rodent models (oral/dermal exposure) .
    3. Statistical Tools : Apply meta-analysis to quantify heterogeneity across studies .

Q. 2.2. What strategies are effective for separating enantiomers of this compound, given its chiral centers?

Methodological Answer :

  • Chiral Resolution :
    • Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) for baseline separation .
    • Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .
    • Stereochemical Confirmation : Assign absolute configuration via X-ray crystallography (SHELXL refinement) or electronic circular dichroism (ECD) .

Q. 2.3. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer :

  • Experimental Design :
    • Target Identification :
  • Perform affinity chromatography with immobilized compound to isolate binding proteins.
  • Validate targets via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
    2. Pathway Analysis :
  • Use RNA-seq or CRISPR screens to identify downstream gene expression changes (e.g., oxidative stress markers) .
    3. In Silico Modeling :
  • Dock the compound into homology models of suspected targets (e.g., neurotransmitter receptors) using AutoDock Vina .

Q. 2.4. What analytical methods are recommended for detecting impurities in synthesized batches?

Methodological Answer :

  • Impurity Profiling :
    • HPLC-UV/HRMS : Use gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Confirm structures via high-resolution mass spectrometry (HRMS) .
    • NMR Spiking : Add reference standards (e.g., related tetrahydronaphthalene derivatives) to identify unknown peaks .
    • Limit Tests : Follow ICH Q3A guidelines for quantifying impurities ≥0.1% .

Q. 2.5. How should researchers address discrepancies in crystallographic data refinement for this compound?

Methodological Answer :

  • Refinement Protocol :
    • SHELXL Workflow :
  • Input initial coordinates from SHELXD solution.
  • Apply TWIN/BASF commands for twinned crystals .
    2. Validation Tools :
  • Use R-free values and electron density maps (e.g., Coot) to validate hydrogen bonding and salt bridges .
    3. Data Correction : Account for absorption effects using SADABS or equivalent .

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